molecular formula C10H6BrNO2S B13205490 4-Bromo-2-(3-nitrophenyl)thiophene

4-Bromo-2-(3-nitrophenyl)thiophene

Cat. No.: B13205490
M. Wt: 284.13 g/mol
InChI Key: IROVBIHOYSEKMN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-nitrophenyl)thiophene (CAS 2060007-31-8) is a high-value chemical building block for advanced materials research, particularly in the field of organic electronics. Its molecular structure, which features a brominated thiophene ring linked to a nitrophenyl group, creates a versatile donor-acceptor system . This architecture is central to its application in synthesizing conjugated polymers for polymer solar cells (PSCs), where it acts as a key precursor for constructing weak donor/strong acceptor polymer backbones that help achieve desirable band gaps and optimize HOMO/LUMO energy levels for higher device performance . The compound serves as a critical intermediate in multi-step synthetic routes, for instance, in the development of thieno[2,3-b]indole-based polymers, which are promising for their high open-circuit voltage (VOC) and push-pull characteristics as predicted by DFT calculations . Furthermore, its structural motif aligns with other nitrophenyl-thiophene derivatives that are actively researched for their electrochromic properties in conducting polymers, exhibiting high optical contrasts and fast switching speeds in the near-infrared region . With a molecular formula of C10H6BrNO2S and a molecular weight of 284.13, it is supplied as a high-purity material for research and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO2S

Molecular Weight

284.13 g/mol

IUPAC Name

4-bromo-2-(3-nitrophenyl)thiophene

InChI

InChI=1S/C10H6BrNO2S/c11-8-5-10(15-6-8)7-2-1-3-9(4-7)12(13)14/h1-6H

InChI Key

IROVBIHOYSEKMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CS2)Br

Origin of Product

United States

Reactivity and Transformation Pathways of 4 Bromo 2 3 Nitrophenyl Thiophene

Reactivity of the Bromine Substituent on the Thiophene (B33073) Ring

The carbon-bromine bond on the thiophene ring is a key site for synthetic modification. Its reactivity is influenced by the inherent electronic properties of the thiophene ring and the electronic effects of the 3-nitrophenyl substituent.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and rapid reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. wikipedia.org For 4-Bromo-2-(3-nitrophenyl)thiophene, the bromine atom can be swapped with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi). This reaction is generally performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu

The process involves the attack of the alkyllithium reagent on the bromine atom, leading to the formation of a new organolithium intermediate, 2-(3-nitrophenyl)thien-4-yl-lithium, and an alkyl halide byproduct. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl for the halogen. wikipedia.org This newly formed lithiated thiophene is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 4-position of the thiophene ring. tcnj.edu The presence of the nitro group must be considered, as organolithium reagents can potentially react with it; however, the halogen-metal exchange is often kinetically favored at low temperatures. ias.ac.in

Table 1: Examples of Electrophiles Used in Halogen-Metal Exchange Reactions

Electrophile Product Functional Group
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes (e.g., Benzaldehyde) Secondary alcohol
Ketones Tertiary alcohol
Alkyl halides (e.g., Methyl iodide) Alkyl group

Nucleophilic Aromatic Substitution on Brominated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. chemistrysteps.com

In the case of brominated thiophenes, reactivity towards SNAr is significantly higher than that of corresponding benzene (B151609) analogs. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom in the thiophene ring to stabilize the negative charge in the intermediate Meisenheimer complex. uoanbar.edu.iqlibretexts.org The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, and subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of the electron-withdrawing 3-nitrophenyl group further enhances the electrophilicity of the thiophene ring, thereby facilitating the nucleophilic attack.

Role in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiophene ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The most prominent among these is the Suzuki-Miyaura cross-coupling reaction. nih.gov

In a typical Suzuki reaction, this compound would be reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used catalysts. orgsyn.org The reaction mechanism involves the oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Nickel-phosphine complexes can also catalyze such cross-coupling reactions. orgsyn.org However, palladium catalysts are often preferred for their superior chemoselectivity, as nickel-based catalysts can sometimes be incompatible with certain functional groups, including nitro groups. orgsyn.org

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki Coupling Organoboron Reagent Pd(PPh₃)₄ / Base C-C
Heck Coupling Alkene Pd(OAc)₂ / Ligand / Base C-C
Sonogashira Coupling Terminal Alkyne Pd catalyst / Cu(I) cocatalyst / Base C-C (alkyne)
Buchwald-Hartwig Amination Amine Pd catalyst / Ligand / Base C-N

Reactivity of the Nitro Group on the Phenyl Ring

Electronic Influence of the Nitro Group on Thiophene Reactivity

The nitro group exerts a powerful electron-withdrawing effect through both the inductive effect (via the sigma bonds) and the resonance effect (via the pi system). This influence is transmitted from the phenyl ring to the thiophene ring, modulating its reactivity.

The primary consequences of this electronic influence are:

Deactivation towards Electrophilic Attack: Conversely, the electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic aromatic substitution. While the thiophene ring is inherently more reactive than benzene towards electrophiles, the presence of the nitrophenyl group diminishes this reactivity.

Increased Acidity of Ring Protons: The electron-withdrawing effect tends to increase the acidity of the remaining C-H protons on both the thiophene and phenyl rings.

In essence, the nitro group acts as an "activating" group for nucleophilic reactions at the bromine-substituted carbon while simultaneously serving as a "deactivating" group for potential electrophilic reactions on the thiophene ring.

Photochemical Reactivity of Halonitrothiophenes

The introduction of both a halogen atom and a nitro group onto a thiophene ring gives rise to a molecule with distinct photochemical behavior. The interplay between the electron-withdrawing nature of the nitro group and the presence of a carbon-halogen bond opens up specific reactivity channels upon photoexcitation.

Photoinduced Carbon-Halogen Bond Cleavage

The carbon-halogen bond in aryl halides can be susceptible to cleavage under photochemical conditions, a process that can be facilitated by the presence of other functional groups and the surrounding molecular environment. In the case of halonitrothiophenes such as this compound, the absorption of light can lead to the population of an excited state where the C-Br bond is significantly weakened, predisposing it to homolytic cleavage. This process results in the formation of a thienyl radical and a bromine radical.

The efficiency of this bond cleavage can be influenced by several factors, including the wavelength of the incident light and the solvent. The formation of halogen-bonding complexes can also play a pivotal role in activating the carbon-halogen bond for cleavage. nih.gov Studies on related aryl halides have shown that interaction with a Lewis base can facilitate intersystem crossing to a triplet state where the carbon-halogen bond is elongated and more prone to fracture upon visible light irradiation. rsc.org This catalyst-free activation method highlights a potential pathway for generating aryl radicals from compounds like this compound. rsc.org

The general mechanism for photoinduced carbon-halogen bond cleavage can be represented as follows:

Table 1: General Mechanism of Photoinduced C-Br Bond Cleavage

Step Description
1. Photoexcitation The halonitrothiophene molecule absorbs a photon, promoting an electron to a higher energy molecular orbital (e.g., S₁ or T₁ state).
2. Bond Weakening In the excited state, the electron density distribution changes, leading to a weakening of the carbon-bromine (C-Br) bond.
3. Homolytic Cleavage The weakened C-Br bond breaks homolytically, generating a highly reactive thienyl radical and a bromine atom.

| 4. Radical Reactions | The resulting thienyl radical can participate in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to other molecules. |

Research on mono-halogenated 2',4',6'-trimethylbenzophenones has provided insights into the dynamics of photoinduced carbon-halogen bond cleavage, demonstrating that the triplet excited state is often the key intermediate in this process. google.com

Excited State Dynamics and Photoreactivity

The photochemical reactivity of a molecule is intrinsically linked to the dynamics of its excited states. For thiophene and its derivatives, computational and experimental studies have revealed complex deactivation pathways following photoexcitation. rsc.org Upon absorption of light, this compound would be expected to undergo ultrafast relaxation processes.

For many thiophene-based systems, an initial photoexcitation is followed by internal conversion and intersystem crossing to populate lower-lying singlet and triplet excited states. In push-pull molecules containing thiophene rings, intramolecular charge transfer (ICT) is a key process in the excited state. rsc.org This ICT character can significantly influence the photophysical properties and the subsequent chemical reactions. The presence of the electron-donating thiophene ring and the electron-withdrawing nitrophenyl group in this compound suggests that ICT will be a dominant feature of its excited state dynamics.

The excited state dynamics can be summarized in the following table:

Table 2: Key Events in the Excited State Dynamics of Substituted Thiophenes

Event Timescale Description
Photon Absorption Femtoseconds (fs) Excitation to an initial Franck-Condon state (e.g., S₂).
Internal Conversion fs to Picoseconds (ps) Rapid non-radiative decay to the lowest singlet excited state (S₁).
Intramolecular Charge Transfer (ICT) Sub-picosecond to picoseconds Transfer of electron density from the thiophene ring to the nitrophenyl moiety.
Intersystem Crossing (ISC) Picoseconds to Nanoseconds (ns) Transition from the singlet excited state (S₁) to a triplet excited state (T₁).
Fluorescence/Phosphorescence Nanoseconds to Microseconds (µs) Radiative decay from the S₁ or T₁ state back to the ground state.

| Photochemical Reaction | Variable | Chemical transformation, such as C-Br bond cleavage, occurring from the excited state. |

The interplay between these photophysical processes ultimately determines the quantum yield of the photochemical reaction. For instance, a rapid and efficient population of a reactive triplet state would favor bond cleavage, while fast radiative or non-radiative decay to the ground state would diminish the photoreactivity.

Further Derivatization and Scaffold Elaboration

The presence of a bromine atom and a nitro group on the this compound scaffold provides two key reactive handles for further chemical modifications. These transformations are crucial for developing new molecules with tailored electronic, optical, or biological properties.

The bromine atom is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful methods for forming new carbon-carbon bonds. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 4-position of the thiophene ring.

The nitro group can also be readily transformed into other functional groups. A common and highly useful transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting amino group can then serve as a nucleophile or be converted into a diazonium salt for a wide range of subsequent Sandmeyer-type reactions.

The following table outlines some potential derivatization pathways for this compound:

Table 3: Potential Derivatization Reactions

Starting Functional Group Reagents and Conditions Product Functional Group Reaction Type
Bromo Arylboronic acid, Pd catalyst, base Biaryl Suzuki Coupling
Bromo Organotin reagent, Pd catalyst Aryl/Alkyl substituted Stille Coupling
Bromo Alkene, Pd catalyst, base Alkenyl substituted Heck Coupling
Nitro SnCl₂, HCl or Fe, HCl or H₂, Pd/C Amino Reduction
Amino (from Nitro reduction) NaNO₂, HCl then CuX Halo (X=Cl, Br, CN) Sandmeyer Reaction

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in various applications. For example, the synthesis of various thiophene-based oligomers and polymers often relies on such iterative cross-coupling and functional group interconversion steps. nih.gov

Advanced Spectroscopic and Structural Elucidation of Substituted Thiophenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be mapped out.

¹H and ¹³C NMR Investigations of Substituted Thiophenes

The ¹H NMR spectrum of 4-Bromo-2-(3-nitrophenyl)thiophene is predicted to exhibit distinct signals corresponding to the protons on both the thiophene (B33073) and the nitrophenyl rings. The protons on the thiophene ring are expected to appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromo and nitrophenyl substituents. The protons on the 3-nitrophenyl group would present a more complex splitting pattern, characteristic of a substituted benzene (B151609) ring, with chemical shifts in the aromatic region, typically downfield due to the deshielding effect of the nitro group.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the thiophene ring directly bonded to the bromine and the nitrophenyl group would show characteristic shifts. The presence of the electron-withdrawing nitro group would cause a significant downfield shift for the carbons of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (ppm) Rationale
¹H (Thiophene)7.0 - 7.5Aromatic protons on a substituted thiophene ring.
¹H (Nitrophenyl)7.5 - 8.5Aromatic protons on a nitrophenyl ring, deshielded by the nitro group.
¹³C (Thiophene)110 - 145Carbons in a substituted thiophene ring.
¹³C (Nitrophenyl)120 - 150Carbons in a nitrophenyl ring, with the carbon bearing the nitro group being the most downfield.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum based on the more readily interpretable ¹H spectrum. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, helping to establish the connectivity within the phenyl ring and confirm the substitution pattern.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying the presence of specific functional groups.

Analysis of Characteristic Vibrational Modes of Nitro- and Bromo-Thiophenes

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands confirming the presence of the key functional groups. The nitro group (NO₂) typically exhibits strong, distinct symmetric and asymmetric stretching vibrations. The carbon-bromine (C-Br) stretching vibration would appear in the lower frequency region of the spectrum. The vibrations of the thiophene and benzene rings will also produce a series of characteristic bands.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1370
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
C-S (Thiophene)Stretch600 - 800
C-BrStretch500 - 650

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound (C₁₀H₅BrNS₂O₂). By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying the loss of characteristic fragments such as the nitro group (NO₂) or the bromine atom.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In the context of this compound, MS/MS would provide invaluable information about its molecular structure and fragmentation pathways.

While direct MS/MS data for this compound is not readily found, insights can be drawn from the mass spectrometric behavior of related compounds, such as nitro-substituted benzothiophenes. For instance, studies on 3-bromo-2-nitrobenzo[b]thiophene have shown that the fragmentation patterns are highly dependent on the positions of the substituents. researchgate.net

In a hypothetical MS/MS experiment of this compound, the precursor ion, the protonated molecule [M+H]⁺, would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would reveal the connectivity of the molecule. Key fragmentation pathways would likely involve:

Cleavage of the C-Br bond: This would result in the loss of a bromine radical, a common fragmentation for brominated compounds.

Loss of the nitro group: The nitro group (NO₂) can be lost as a neutral molecule or as a radical.

Fragmentation of the thiophene ring: The thiophene ring can undergo ring-opening and subsequent fragmentation.

Cleavage of the bond between the thiophene and phenyl rings: This would lead to fragments corresponding to the bromothiophene and nitrophenyl moieties.

The following table outlines the predicted major fragment ions for this compound based on general fragmentation principles of similar compounds.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
[M+H]⁺[M+H - Br]⁺Br2-(3-nitrophenyl)thiophene cation
[M+H]⁺[M+H - NO₂]⁺NO₂4-Bromo-2-phenylthiophene cation
[M+H]⁺[C₄H₂BrS]⁺C₆H₄NO₂Bromothiophene cation
[M+H]⁺[C₆H₄NO₂]⁺C₄H₂BrSNitrophenyl cation

This table is predictive and based on the analysis of analogous compounds.

Further detailed analysis of the relative abundances of these fragment ions would provide a more complete picture of the molecule's stability and bond strengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

While the specific crystal structure of this compound is not available in the searched literature, analysis of related bromo-substituted thiophene and nitro-phenyl derivatives allows for an informed prediction of its solid-state structure. For instance, the crystal structures of various bromo- and nitro-substituted aromatic compounds have been extensively studied. semanticscholar.org

A hypothetical crystal structure of this compound would likely reveal the following features:

Planarity: The thiophene and phenyl rings are expected to be individually planar. The dihedral angle between these two rings would be a key conformational parameter, influenced by steric hindrance and electronic effects of the substituents.

Bond Lengths and Angles: The C-Br, C-S, C-N, and N-O bond lengths and the bond angles within the aromatic rings would be consistent with those observed in other similar structures. The presence of the electron-withdrawing nitro group and the bulky bromine atom could lead to minor distortions in the ring geometries.

The table below presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z4

This table contains hypothetical data for illustrative purposes.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen atoms of the nitro group or the sulfur atom of a neighboring thiophene ring.

π-π Stacking: The aromatic thiophene and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would depend on the electronic nature of the substituents.

C-H···O and C-H···π Interactions: The hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the nitro group or with the π-systems of adjacent rings.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-Br and C-NO₂ bonds. These dipole-dipole interactions will influence the head-to-tail arrangement of molecules in the crystal.

The interplay of these interactions would lead to a specific three-dimensional packing motif. The introduction of different substituents can weaken or alter these intermolecular forces, affecting crystal quality and properties. rsc.org For example, studies on other bromo-substituted thiophenes have highlighted the importance of C-H···π interactions in their crystal packing. researchgate.net

Computational Chemistry Investigations of 4 Bromo 2 3 Nitrophenyl Thiophene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 4-Bromo-2-(3-nitrophenyl)thiophene, DFT calculations offer a detailed understanding of its ground state characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For molecules with flexible bonds, such as the bond connecting the thiophene (B33073) and nitrophenyl rings in this compound, multiple conformations may exist. Conformational analysis systematically explores these possibilities to identify the most stable isomer.

Studies on similar thiophene derivatives have shown that the dihedral angle between the thiophene ring and adjacent phenyl rings is a critical parameter. For instance, in some substituted thiophenes, these rings are not coplanar, leading to twisted conformations. This twisting is a result of the balance between steric hindrance from bulky substituents and the electronic effects that favor planarity for extended π-conjugation. In the case of this compound, the bromine atom and the nitro group will influence the preferred orientation of the rings. The optimized geometry is crucial as all other calculated properties are dependent on this structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chalcogen.ro This parameter is also related to the molecule's polarizability and its ability to participate in charge transfer interactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be centered on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer from the thiophene to the nitrophenyl ring upon excitation. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.5 to -3.5
HOMO-LUMO Gap3.5 to 4.5

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.com It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactivity towards electrophilic and nucleophilic attacks. researchgate.netscispace.com The MESP is color-coded, with red indicating regions of negative potential (electron-rich areas) and blue representing regions of positive potential (electron-poor areas). Green and yellow denote areas with intermediate potential. researchgate.netresearchgate.net

For this compound, the MESP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the bromine atom would also exhibit a negative potential. Conversely, the hydrogen atoms of the phenyl and thiophene rings would be associated with positive potential. The MESP analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions in the solid state. nih.gov

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.netsemanticscholar.org These descriptors include:

Ionization Energy (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). A lower ionization energy indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -E(LUMO). A higher electron affinity suggests a greater ability to accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons. It is calculated as ω = μ² / (2η).

These descriptors are instrumental in rationalizing the chemical behavior of this compound and comparing its reactivity with other related compounds. researchgate.net

Table 2: Calculated Reactivity Descriptors

DescriptorFormulaTypical Value (eV)
Ionization EnergyI ≈ -E(HOMO)6.5 - 7.5
Electron AffinityA ≈ -E(LUMO)2.5 - 3.5
Chemical Hardnessη = (I - A) / 21.75 - 2.25
Chemical Potentialμ = -(I + A) / 2-4.5 to -5.5
Electrophilicity Indexω = μ² / (2η)4.5 - 6.5

Note: These values are estimations based on typical HOMO and LUMO energies for similar compounds.

Quantum-Mechanical Studies of Electronic Structure and Excited States

While DFT is excellent for ground-state properties, understanding the behavior of molecules upon light absorption requires studying their excited states. Quantum-mechanical methods are employed to investigate the electronic structure and dynamics of these excited states. utwente.nlyoutube.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov It allows for the simulation of UV-Vis absorption spectra, providing insights into the nature of the excited states. For this compound, TD-DFT calculations can identify the key electronic transitions, such as the π → π* and n → π* transitions. researchgate.net

The results of TD-DFT calculations can reveal the character of each excited state, for instance, whether it corresponds to a local excitation within the thiophene or nitrophenyl ring, or a charge-transfer excitation between them. The calculated absorption spectrum can be compared with experimental data to validate the computational approach. However, it is important to be aware of the potential limitations of TD-DFT, especially for certain types of molecules like thiophene-based compounds, where it may sometimes provide qualitatively incorrect predictions for the ordering and character of excited states. nih.gov

Photoinduced Processes and Carbon-Halogen Bond Activation

The presence of a bromo-substituent on the thiophene ring of this compound makes the carbon-bromine (C-Br) bond a key site for photoinduced reactions. Computational studies on similar brominated thiophenes have shown that ultraviolet (UV) light can induce the cleavage of the C-Br bond. researchgate.netacs.org

Upon absorption of a photon, the molecule is promoted to an electronically excited state. Theoretical investigations on simple bromothiophenes, such as 2-bromothiophene (B119243) and 3-bromothiophene (B43185), indicate that the C-Br bond dissociation can occur through several pathways. researchgate.net One major pathway involves an initial excitation to a singlet excited state, followed by intersystem crossing to a repulsive triplet state, which leads to rapid bond cleavage. researchgate.net Another potential mechanism is the internal conversion from the initially excited singlet state to a highly vibrationally excited ground state, from which the C-Br bond can also break. researchgate.net

The photodissociation dynamics of halogenated thiophenes have been studied using techniques like resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight (TOF) mass spectrometry, and the results have been interpreted with the aid of computational models. acs.org For instance, in a study on 2-bromo-5-chlorothiophene, the average translational energies for the bromine atom elimination channels were determined, providing insights into the energy partitioning during dissociation. acs.org

The introduction of a nitro group on the phenyl ring, as in this compound, is expected to significantly influence the photochemistry. The nitro group is a strong electron-withdrawing group and can introduce low-lying nπ* and ππ* excited states. chemrxiv.orgmdpi.com Computational studies on other nitro-substituted aromatic compounds have shown that these excited states can play a crucial role in the deactivation pathways of the molecule. chemrxiv.org It is plausible that for this compound, excitation could lead to population of these nitro-localized excited states, which could then influence the C-Br bond cleavage dynamics, potentially opening up new reaction channels or altering the efficiency of the bond breaking.

Theoretical studies on the photodegradation of other aromatic compounds with substituents have demonstrated that the position and electronic nature of the substituent can either promote or suppress bond cleavage. mdpi.com For this compound, computational modeling could predict how the interplay between the bromo and nitro substituents affects the excited-state potential energy surfaces and the ultimate fate of the C-Br bond upon photoexcitation.

In Silico Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, which is a potential building block in organic synthesis, understanding the mechanisms of its functionalization reactions is of great importance.

Transition State Analysis in Thiophene Functionalization

Transition state theory is a cornerstone of computational reaction chemistry. By locating and characterizing the transition state (TS) for a given reaction step, chemists can calculate the activation energy, which is a key determinant of the reaction rate. A common and synthetically important reaction for aryl halides like this compound is the Suzuki cross-coupling reaction.

Computational studies, typically using Density Functional Theory (DFT), have been extensively applied to model the mechanism of Suzuki and other palladium-catalyzed cross-coupling reactions. nih.govmdpi.comrsc.org The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the C-Br bond of the thiophene to a palladium(0) catalyst is often the first and rate-determining step. nih.gov DFT calculations can model this process in detail, providing the structure and energy of the transition state. For example, in the oxidative addition of bromobenzene (B47551) to a palladium-zeolite catalyst, the activation energy was calculated to be 2.6 kcal/mol. nih.gov At the transition state, the C-Br bond is elongated as the new Pd-C and Pd-Br bonds begin to form. nih.gov Similar calculations for this compound would provide crucial information about its reactivity in such cross-coupling reactions.

The nature of the phosphine (B1218219) ligands on the palladium catalyst and the solvent also have a significant impact on the activation barriers, and these effects can be effectively modeled computationally. rsc.org Studies on the oxidative addition of aryl halides to various palladium complexes have revealed the potential for multiple competing mechanisms, including concerted, nucleophilic substitution, and radical pathways, the preference for which depends on the specific substrate, ligands, and solvent. rsc.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the oxidative addition step in the Suzuki coupling of this compound with different phosphine ligands on the palladium catalyst.

Ligand (L) in Pd(L)2Activation Energy (kcal/mol)TS C-Br Bond Length (Å)TS Pd-C Bond Length (Å)TS Pd-Br Bond Length (Å)
PPh315.22.352.102.50
P(o-tol)317.82.382.122.53
PCy314.52.332.082.48

This table is illustrative and based on typical values found in computational studies of similar systems.

Prediction of Regioselectivity in Cross-Coupling Reactions

For molecules with multiple potential reaction sites, such as polyhalogenated thiophenes, predicting the regioselectivity of a reaction is a significant challenge. Computational chemistry offers a powerful approach to address this. In the context of cross-coupling reactions, the regioselectivity is often determined by the relative activation barriers for the oxidative addition at the different C-X (X = halogen) bonds.

For a molecule like this compound, while the primary focus is on the reactivity of the C-Br bond, understanding its reactivity relative to other positions on the thiophene ring is important, especially if further functionalization is desired. In related systems, such as 2,5-dibromo-3-methylthiophene, the regioselectivity of Suzuki coupling has been investigated. researchgate.net It was found that mono-arylated products could be selectively synthesized by controlling the stoichiometry of the reagents. researchgate.net DFT calculations on these systems can reveal the electronic factors that govern this selectivity. The calculated partial charges, frontier molecular orbital (HOMO/LUMO) distributions, and molecular electrostatic potential maps can all provide insights into which C-Br bond is more susceptible to oxidative addition. researchgate.net

For instance, in polyhalogenated pyrimidines, the preference for reaction at the C4 position over the C2 position in Suzuki couplings has been attributed to the more favorable oxidative addition of palladium at the C4-chlorine bond. researchgate.net Similar principles apply to substituted thiophenes. The electron-withdrawing nitro group on the phenyl ring in this compound will influence the electronic distribution in the thiophene ring, which in turn will affect the reactivity of the C-Br bond.

Computational models have been developed that can predict the regioselectivity of cross-coupling reactions with high accuracy. researchgate.net These models can take into account the structure of the substrate, the catalyst, and the reaction conditions to predict the major product.

The following interactive table showcases hypothetical results from a computational study aimed at predicting the regioselectivity of a Suzuki cross-coupling reaction on a di-substituted thiophene, illustrating how different electronic environments affect the activation energy and thus the preferred reaction site.

SubstrateReaction SiteCalculated Activation Energy (kcal/mol)Predicted Major Product
2,4-dibromothiophene (B1333396)C2-Br16.5Coupling at C2
C4-Br18.2
2-bromo-4-nitrothiopheneC2-Br15.8Coupling at C2
C4-NO2 (hypothetical substitution)-

This table is illustrative. The data for 2,4-dibromothiophene reflects the generally higher reactivity of the 2-position in thiophenes. The presence of a nitro group would further influence these values.

Non Biological Applications of Substituted Thiophenes in Materials Science and Technology

Applications in Organic Electronics and Optoelectronic Devices

Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport properties and chemical stability. cas.org The unique electronic structure of 4-Bromo-2-(3-nitrophenyl)thiophene offers significant potential for creating novel materials for various optoelectronic devices.

Role in Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices. The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-accepting moieties. researchgate.net

This compound serves as an ideal starting material for synthesizing advanced organic semiconductors. The bromine atom on the thiophene (B33073) ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Stille organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comnih.gov and Suzuki-Miyaura nih.govyoutube.comresearchgate.netacs.org reactions. These reactions are powerful tools for extending the π-conjugated system by forming new carbon-carbon bonds. By coupling the bromo-thiophene with other aromatic or heteroaromatic building blocks, complex oligomers and polymers with tailored electronic properties can be constructed. nih.govmerckmillipore.comjcu.edu.au

Furthermore, the 3-nitrophenyl group introduces a strong electron-withdrawing character to the molecule. This feature is crucial for creating donor-acceptor (D-A) architectures, which are known to lower the bandgap of organic semiconductors and facilitate intramolecular charge transfer—a desirable property for many electronic applications. The nitro group can also be chemically reduced to an amino group (-NH₂), transforming it from a strong acceptor into a strong donor. This chemical flexibility allows for the synthesis of a wide range of materials with diverse electronic profiles from a single precursor.

Table of Potential Cross-Coupling Reactions for Functionalization

Reaction TypeReagent PartnerPotential ProductApplication Significance
Suzuki-Miyaura Coupling Arylboronic acidAryl-substituted 2-(3-nitrophenyl)thiopheneExtension of π-conjugation for enhanced charge transport.
Stille Coupling OrganostannaneStannyl-functionalized or coupled bi-aryl systemBuilding block for complex polymers and oligomers. nih.gov
Heck Reaction AlkeneAlkenyl-substituted thiophene derivativeIntroduction of vinyl linkages to tune electronic properties. acs.org
Buchwald-Hartwig Amination Amine (after reduction of NO₂)N-Aryl or N-Alkyl substituted derivativeFormation of hole-transporting materials.

Potential in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In OLED and PLED technologies, the emitting layer is composed of organic molecules or polymers that luminesce upon electrical excitation. The color and efficiency of the emission are highly dependent on the molecular structure of the material. researchgate.net Thiophene-containing materials are widely used due to their high photoluminescence quantum yields and tunable emission spectra. cas.org

This compound can be envisioned as a key intermediate in the synthesis of novel emitters. Through the cross-coupling reactions mentioned previously, the thiophene core can be expanded into a larger, more conjugated system. The electronic properties, and thus the emission color, can be finely tuned by carefully selecting the coupling partners. The presence of the nitrophenyl group, or its reduced amino form, allows for the creation of D-A or donor-π-acceptor (D-π-A) structures, which are known to be efficient emitters, often exhibiting thermally activated delayed fluorescence (TADF) or phosphorescence.

Utilization in Organic Solar Cells (OSCs)

Organic solar cells rely on a bulk heterojunction (BHJ) architecture, typically composed of an electron-donating and an electron-accepting material. mdpi.commdpi.com Thiophene-based polymers and small molecules are among the most successful materials used in OSCs, often serving as the electron donor. benthamscience.com The development of non-fullerene acceptors (NFAs) has also seen a rise in thiophene-containing structures. nih.gov

The structure of this compound makes it a versatile platform for designing materials for OSCs.

Donor Materials : The bromo-functionalization allows for polymerization via reactions like Stille or Suzuki coupling to create high-molecular-weight conjugated polymers. These polymers can serve as the electron-donating component in a BHJ.

Acceptor Materials : The strong electron-withdrawing nitro group suggests that derivatives of this compound could be used to construct NFAs. For instance, the nitro group could be part of a larger acceptor end-group, while the bromo-position could be used to link to a central donor core, forming an A-D-A type NFA.

Halogenated thiophenes have also been successfully employed as solvent additives in the processing of OSC active layers, helping to optimize the morphology and improve device efficiency. rsc.org

Development of Thiophene-Based Ligands in Inorganic Chemistry

The sulfur atom in the thiophene ring can act as a coordination site for metal ions, making thiophene derivatives attractive ligands in inorganic and organometallic chemistry.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as its pore size, stability, and functionality, are determined by the choice of both the metal and the organic ligand. Thiophene-based carboxylate ligands have been used to construct MOFs with interesting electronic and sensory properties. nih.govrsc.org

This compound could be chemically modified to serve as a novel ligand for MOF synthesis. For example, the bromine atom could be converted to a carboxylic acid group through a lithium-halogen exchange followed by carboxylation. Simultaneously, the nitro group could be reduced to an amine and subsequently diazotized and substituted to yield another carboxylic acid, or other functional groups capable of coordination. The resulting dicarboxylate or aminocarboxylate ligand could then be used to build new MOFs with potentially unique topologies and properties stemming from the integrated thiophene unit.

Ligands for Nanocrystal Synthesis and Surface Passivation

Colloidal nanocrystals are tiny semiconductor crystals whose properties are highly dependent on their surface chemistry. Organic ligands are used to stabilize the nanocrystals during their synthesis and to passivate their surface, which involves neutralizing dangling bonds and electronic trap states. chemrxiv.org This passivation is crucial for achieving high photoluminescence quantum yields and stability.

Thiophene derivatives have emerged as effective ligands for passivating the surface of perovskite and other semiconductor nanocrystals. frontiersin.orgnih.gov The sulfur atom of the thiophene ring can bind to undercoordinated metal ions (e.g., lead in perovskites) on the nanocrystal surface, effectively healing defects. Current time information in Bangalore, IN. The this compound molecule, with its thiophene core, is a candidate for such applications. It could be used directly or modified to enhance its binding affinity and solubility. For instance, the bromo and nitro groups could be replaced with long alkyl chains or other functional groups to ensure compatibility with the solvent system used for nanocrystal synthesis.

Advanced Materials with Liquid Crystalline Properties

Substituted thiophenes are integral components in the design of calamitic (rod-shaped) liquid crystals. The incorporation of the thiophene ring into a molecular structure can enhance properties such as optical anisotropy and mesophase stability, while potentially lowering melting points and viscosity compared to purely carbocyclic analogues. researchgate.net Materials possessing liquid crystalline phases are crucial for applications like displays and optical switches, where the ability to control molecular alignment with external fields is paramount.

Research on structurally similar bi-aromatic compounds provides insight into the factors governing their liquid crystalline behavior. For instance, the dihedral angle between the aromatic rings is a critical parameter. In the crystal structure of the related compound 4-bromo-4'-nitrodiphenyl, the two phenyl rings are twisted relative to each other by approximately 35°. bath.ac.uk This non-coplanarity can influence the packing efficiency and the type of mesophase formed. The presence of terminal and lateral groups also plays a significant role. The bromo and nitro substituents in This compound increase the molecular polarity and can lead to specific intermolecular interactions, such as dipole-dipole forces and π-π stacking, which are essential for the formation of ordered liquid crystalline phases. mdpi.comresearchgate.net

Furthermore, thiophene-based liquid crystals are noted for their utility in organic semiconductor applications, where the self-organizing nature of the liquid crystalline phase can lead to highly ordered domains, facilitating efficient charge transport. researchgate.net The functional groups on This compound could be further modified; for example, the bromine atom allows for the attachment of long alkyl or alkoxy chains via cross-coupling reactions, a common strategy to induce and stabilize liquid crystalline phases over a broad temperature range.

Functional Dyes and Pigments Based on Thiophene Scaffolds

Thiophene-based chromophores are a significant class of organic dyes and pigments, valued for their bright colors, high molar absorptivity, and good stability. sapub.orgresearchgate.net The electronic properties of the thiophene ring, particularly its ability to act as an effective π-bridge, make it an excellent component in donor-π-acceptor (D-π-A) dye structures.

This compound possesses the fundamental characteristics of a D-π-A system. The electron-rich thiophene ring can be considered the π-bridge, connected to the electron-withdrawing 3-nitrophenyl group (the acceptor). This intramolecular charge-transfer characteristic is responsible for the absorption of light in the visible region of the electromagnetic spectrum, which is the origin of color. The specific position of the nitro group on the phenyl ring and the bromine on the thiophene ring will modulate the electronic transitions and thus the final color of the dye.

The development of disperse dyes for synthetic fibers like polyester (B1180765) often utilizes heterocyclic components. Thiophene-based azo dyes, for example, have been extensively studied. sapub.orgresearchgate.net While This compound is not an azo dye, the principles of dye design are transferable. The presence of a nitro group is a common feature in many commercial disperse dyes, contributing to their substantivity for polyester fibers and their lightfastness. The modification of the thiophene nucleus with various substituents is a key strategy to fine-tune the shade, dyeing performance, and fastness properties of the resulting dyes. researchgate.net

The bromine atom on the thiophene ring offers a reactive site for further functionalization. This allows for the synthesis of more complex dye structures, for instance, by coupling it with other aromatic or heterocyclic moieties to extend the conjugation and shift the absorption wavelength, thereby accessing a wider range of colors from yellow to blue. sapub.org

Table 2: Summary of Structural Features and Their Potential Impact

Structural ComponentFeaturePotential Impact on Material Properties
Thiophene Ring Electron-rich 5-membered heterocycleCore of the π-conjugated system; enhances electronic conductivity and can promote liquid crystallinity.
Phenyl Ring Aromatic hydrocarbonExtends the π-system; provides structural rigidity essential for liquid crystal formation.
Nitro Group (-NO₂) at meta-position Strong electron-withdrawing groupCreates a D-π-A character for color properties; increases polarity which can influence intermolecular interactions and liquid crystal phase stability.
Bromo Group (-Br) at 4-position Halogen substituentIncreases molecular weight and polarity; acts as a versatile synthetic handle for further modification via cross-coupling reactions. nih.gov
Bi-aryl Linkage Connection between thiophene and phenyl ringsDetermines the overall molecular shape and rigidity; the dihedral angle affects molecular packing. bath.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.